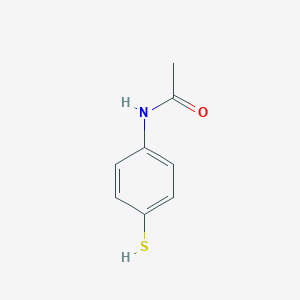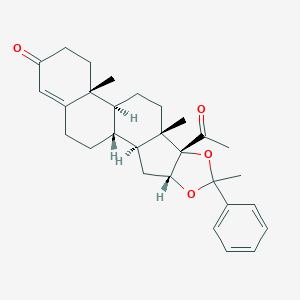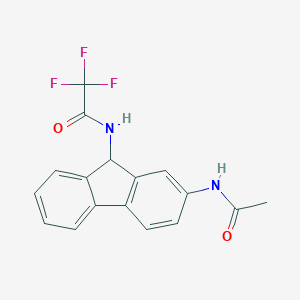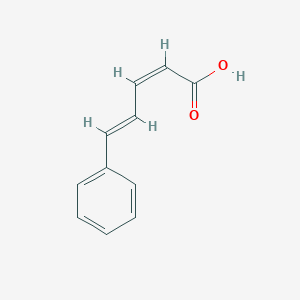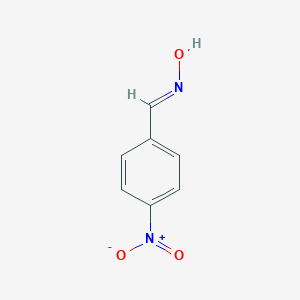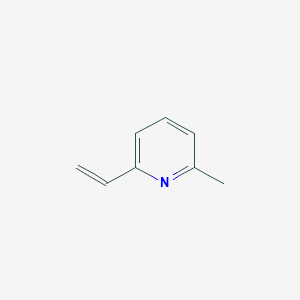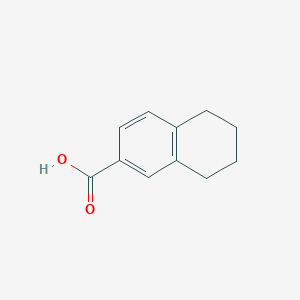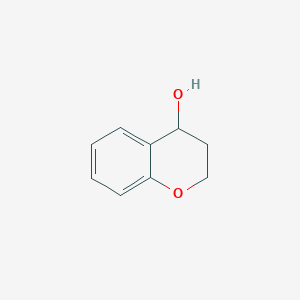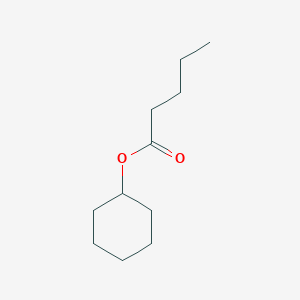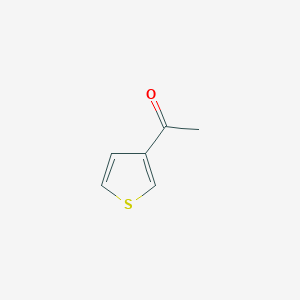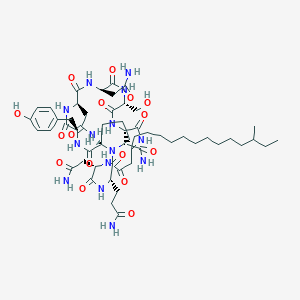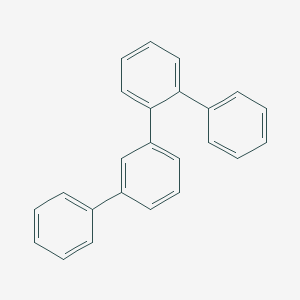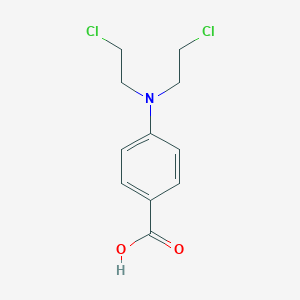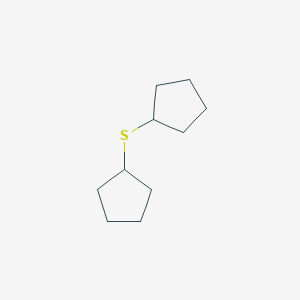
Dicyclopentyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclopentyl sulfide (DCPS) is a synthetic organic compound with the chemical formula C10H18S. It is a colorless liquid with a pungent odor and is primarily used in chemical warfare agents. DCPS is a sulfur-containing compound, and its chemical structure resembles mustard gas, which is a potent blistering agent. DCPS is also known as sulfur mustard 2, and its synthesis method involves the reaction of cyclopentadiene with sulfur dichloride.
Mecanismo De Acción
DCPS is a potent alkylating agent, which means that it can react with DNA and other cellular components, causing damage to the cell. DCPS primarily targets rapidly dividing cells, such as cancer cells, and induces apoptosis by disrupting the cell cycle. DCPS also inhibits DNA synthesis and repair, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
DCPS exposure can cause severe skin, eye, and respiratory tract damage. It can also cause systemic toxicity, leading to nausea, vomiting, and diarrhea. DCPS exposure can also lead to long-term health effects, such as cancer and respiratory disorders. In laboratory experiments, DCPS has been shown to have anti-tumor activity, and it works by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPS is a potent alkylating agent and has been extensively studied for its anti-tumor activity. However, its use in laboratory experiments is limited due to its toxicity and potential health hazards. DCPS is a hazardous chemical and requires specialized handling and disposal procedures. Also, the synthesis of DCPS is challenging, and the yield is typically low.
Direcciones Futuras
There is ongoing research on the potential therapeutic applications of DCPS in cancer treatment. Further studies are needed to determine the optimal dosage and administration route of DCPS in cancer patients. Additionally, research is needed to develop safer and more effective analogs of DCPS with fewer side effects. The development of new synthetic methods for DCPS synthesis could also lead to improved yield and purity, making it more accessible for research purposes.
Conclusion:
Dicyclopentyl sulfide is a synthetic organic compound with potential therapeutic applications in cancer treatment. Its chemical and biological properties have been extensively studied, and it works by inducing apoptosis in cancer cells. However, its use in laboratory experiments is limited due to its toxicity and potential health hazards. Further research is needed to determine the optimal dosage and administration route of DCPS in cancer patients and to develop safer and more effective analogs of DCPS.
Métodos De Síntesis
DCPS is synthesized by reacting cyclopentadiene with sulfur dichloride in the presence of a catalyst such as aluminum chloride or iron chloride. The reaction takes place in anhydrous conditions, and the resulting product is purified by distillation. The yield of DCPS is typically low, ranging from 20% to 30%.
Aplicaciones Científicas De Investigación
DCPS has been extensively studied for its chemical and biological properties. It is primarily used as a chemical warfare agent due to its ability to cause severe skin, eye, and respiratory tract damage. However, DCPS has also been studied for its potential therapeutic applications, particularly in cancer treatment. DCPS has been shown to have anti-tumor activity, and it works by inducing apoptosis, which is programmed cell death, in cancer cells.
Propiedades
Número CAS |
1126-65-4 |
|---|---|
Nombre del producto |
Dicyclopentyl sulfide |
Fórmula molecular |
C10H18S |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
cyclopentylsulfanylcyclopentane |
InChI |
InChI=1S/C10H18S/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-10H,1-8H2 |
Clave InChI |
MSXKFSFICXVOAJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)SC2CCCC2 |
SMILES canónico |
C1CCC(C1)SC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



